Methyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
Overview
Description
“Methyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate” is a chemical compound with the molecular formula C15H21BO4 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The compound is obtained by a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
The molecular structures of the compound are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The compound is a boric acid ester intermediate with benzene rings . It is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical and Chemical Properties Analysis
The compound is a white to off-white solid at room temperature . It has a molecular weight of 294.13 . The compound’s InChI Code is 1S/C15H20BFO4/c1-14(2)15(3,4)21-16(20-14)11-8-10(6-7-12(11)17)9-13(18)19-5/h6-8H,9H2,1-5H3 .Scientific Research Applications
Synthesis and Structural Analysis
Methyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate has been studied for its synthesis and structural properties. Huang et al. (2021) investigated the synthesis and crystal structure of this compound, confirming its structure through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Their work also included a conformational analysis using Density Functional Theory (DFT), which showed consistency between the molecular structures optimized by DFT and those determined by X-ray diffraction (Huang et al., 2021).
Application in Detection and Analysis
In the field of detection and analysis, Chen and Novotny (1997) developed a fluorogenic reagent, 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, for analyzing primary amines and aminated carbohydrates through various techniques like HPLC and CE. This reagent is crucial for the structural analysis of peptides and oligosaccharides, offering stability in both acidic and basic solutions (Chen & Novotny, 1997).
Fluorescence Probes for H2O2 Detection
Boronate ester fluorescence probes, including compounds related to this compound, have been synthesized for detecting hydrogen peroxide (H2O2). Lampard et al. (2018) highlighted the synthesis of a series of these probes, which demonstrated varied fluorescence responses towards H2O2, crucial for biological and chemical sensing applications (Lampard et al., 2018).
Electrochemical Applications
Mehrdad Balandeh et al. (2017) explored the electrochemical fluorination of methyl(phenylthio)acetate, using a method that can be applied to similar compounds like this compound. This study focused on parameters influencing fluorination efficiency, a critical aspect for developing efficient electrochemical processes (Balandeh et al., 2017).
Pharmaceutical Research
In pharmaceutical research, the synthesis of compounds structurally related to this compound, and their potential antitumor activities have been investigated. Jing Xiong (2011) synthesized derivatives from L-tyrosine methyl ester and D-tyrosine ethyl ester, demonstrating certain selective anti-tumor activities, highlighting the potential pharmaceutical applications of these compounds (Xiong Jing, 2011).
Mechanism of Action
Target of Action
Methyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a boric acid ester intermediate with a benzene ring Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
It is known that boric acid compounds can lead to apoptosis of certain cancer cells by producing highly reactive oxygen species .
Biochemical Pathways
Boric acid compounds are often used in the organic synthesis of drugs, including glycol protection, asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .
Pharmacokinetics
It is known that the compound is a white to off-white solid and is stored in a refrigerator .
Result of Action
It is known that enzymes produced by boric acid compounds can lead to apoptosis and necrosis of certain cancer cells .
Action Environment
It is known that the compound should be stored in a refrigerator , indicating that temperature could potentially influence its stability.
Safety and Hazards
Properties
IUPAC Name |
methyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BFO4/c1-14(2)15(3,4)21-16(20-14)11-7-6-10(8-12(11)17)9-13(18)19-5/h6-8H,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLOTGNTGSGUGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CC(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259022-70-2 | |
Record name | methyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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